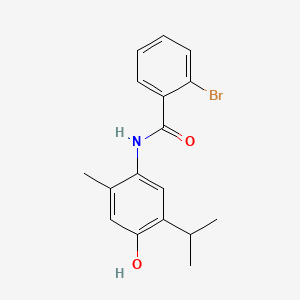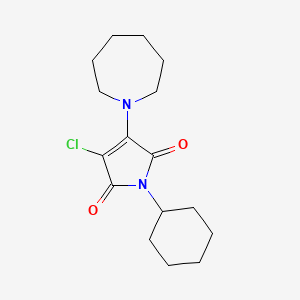![molecular formula C24H26N2O4 B5525446 (3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)
(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related hexahydro-3a,6-epoxyisoindole compounds involves multi-step reactions, including esterification and the Diels-Alder reaction. For example, the reaction of 5-arylfurfurilamines with maleic anhydride forms 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which undergo esterification to produce methyl esters. This process involves the diastereospecific cleavage of the 3a,6-oxo bridge, demonstrating the complexity and specificity required in synthesizing such structures (Nadirova et al., 2019).
Molecular Structure Analysis
Crystallographic studies play a crucial role in understanding the molecular structure of hexahydro-3a,6-epoxyisoindole derivatives. X-ray diffraction techniques have confirmed the stereochemistry and detailed molecular geometry of these compounds, providing insights into their spatial arrangement and molecular interactions. For instance, the crystal structure of a sulfonamide derivative revealed its molecular geometry, vibrational frequencies, and NMR shifts, highlighting the importance of theoretical and experimental approaches in structure elucidation (Alaşalvar et al., 2016).
Chemical Reactions and Properties
The chemical behavior of hexahydro-3a,6-epoxyisoindole derivatives under various conditions can lead to a wide range of reactions, including nucleophilic cleavage, cycloadditions, and isomerizations. These reactions are pivotal in synthesizing diverse structural analogs and understanding the reactivity patterns of the core structure. For example, the nucleophilic cleavage of the 3a,6-epoxy bridge has been observed, demonstrating the compound's susceptibility to reaction conditions and the potential for generating new compounds with unique properties (Toze et al., 2013).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds structurally similar to the requested molecule involves complex reactions that lead to products with potential pharmacological applications. For instance, the reaction of 5-arylfurfurilamines with maleic anhydride results in the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These acids, in a dynamic equilibrium with N-furfurylmaleinamides, undergo esterification to form methyl esters with diastereospecific cleavage products of the cyclic form. This process was confirmed through X-ray structural analysis, indicating a method for synthesizing complex molecules with potential pharmaceutical relevance (Nadirova et al., 2019).
Potential Pharmaceutical Applications
The structural complexity and unique chemical properties of compounds in this category make them interesting candidates for pharmaceutical research. Although detailed applications specific to the compound "(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide" were not found, related research indicates potential for development into therapeutic agents. For example, compounds with similar structural features have been synthesized and evaluated for their cytotoxic, antimicrobial, and anti-HCV activities, demonstrating the broad potential of this class of molecules in drug discovery and development (Rahmouni et al., 2016).
Material Science Applications
In addition to pharmaceutical applications, the synthesis and modification of these compounds contribute to material science, particularly in the development of polymers and electrochromic materials. For instance, novel aromatic polyamides with pendent groups derived from structural analogs of the requested compound show promising properties for applications in electronics and as materials with unique electrochromic characteristics (Chang & Liou, 2008).
properties
IUPAC Name |
(1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-14-5-7-17(11-15(14)2)26-13-24-10-9-19(30-24)20(21(24)23(26)28)22(27)25(4)12-18-8-6-16(3)29-18/h5-11,19-21H,12-13H2,1-4H3/t19-,20?,21?,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYVEPFCXAUHY-YOTFRABOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=CC=C(O5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=CC=C(O5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)


![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)
![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)
